2-Fluoro-3-formylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-formylbenzamide is a chemical compound with the molecular formula C8H6FNO2 . It has a molecular weight of 167.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-formylbenzamide is 1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Fluoro-3-formylbenzamide is a solid at room temperature . It has a predicted boiling point of 269.9±30.0 °C and a predicted density of 1.347±0.06 g/cm3 . Its pKa is predicted to be 14.71±0.50 .Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Iron-catalyzed, fluoroamide-directed C-H fluorination is a significant application of 2-Fluoro-3-formylbenzamide. This process involves a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance. Such reactions proceed through short-lived radical intermediates with fluorine transfer mediated directly by iron, showcasing the compound's utility in synthesizing fluorinated organic molecules without the need for noble metal additives (Groendyke et al., 2016).
Photoredox Systems for Catalytic Fluoromethylation
2-Fluoro-3-formylbenzamide is pivotal in designing photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These systems utilize visible-light-induced single-electron-transfer processes for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. The application highlights the compound's role in synthesizing organofluorine compounds, a critical aspect in pharmaceutical and agrochemical fields (Koike & Akita, 2016).
Synthesis and Evaluation of Sigma Receptor Ligands
2-Fluoro-3-formylbenzamide derivatives have been synthesized and evaluated as sigma receptor ligands for positron emission tomography (PET) imaging. These fluorinated halobenzamides exhibit high sigma-1 affinities and potential for PET imaging of tissues containing sigma receptors, underlining the compound's significance in developing diagnostic tools for neurological disorders (Dence et al., 1997).
Opto-Electrical Properties and NLO Applications
The synthesis of 2-fluoro-N,N-diphenylbenzamide and its derivatives demonstrates significant opto-electrical and non-linear optical (NLO) properties. These properties are crucial for developing materials with potential applications in photonics and electronics, showcasing the compound's versatility in material science (Raveendiran et al., 2022).
Regioselective Intramolecular Arylthiolations
2-Fluoro-3-formylbenzamide plays a role in regioselective intramolecular arylthiolations, where it forms C–S linkages through Cu(I) and Pd(II) catalysis. This application underscores the compound's utility in synthetic organic chemistry, particularly in constructing heterocyclic compounds and facilitating selective transformations (Sahoo et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-3-formylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMPOVXBFBIDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-formylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.